molecular formula C60H76N12O16 B010731 3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide CAS No. 100940-65-6

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

Cat. No.: B010731
CAS No.: 100940-65-6
M. Wt: 1221.3 g/mol
InChI Key: WXIVYIYCEBUEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a macrocyclic quinoline derivative characterized by a complex tricyclic framework with multiple heteroatoms (oxygen and nitrogen), amide linkages, and hydroxyl groups. Its structure includes two quinoline moieties connected via a 23-amino-substituted macrocyclic scaffold, with propan-2-yl (isopropyl) groups and methyl substituents enhancing steric bulk.

Preparation Methods

Synthesis of 3-Hydroxyquinoline-2-Carboxylic Acid Derivatives

The quinoline-2-carboxylic acid subunit serves as a critical building block for the target compound. A validated four-step protocol for synthesizing 3-hydroxyquinoline-2-carboxylic acid begins with 3-hydroxyquinoline as the starting material . The hydroxyl group is first protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether under basic conditions. Subsequent 1,2-addition of methyllithium to the quinoline ring at −78°C generates a dihydroquinoline intermediate, which undergoes spontaneous oxidation upon warming to yield 3-(methoxymethoxy)quinoline-2-carbaldehyde.

Final conversion to the carboxylic acid is achieved via a two-step oxidation sequence. Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the aldehyde to the corresponding carboxylic acid, followed by hydrochloric acid-mediated cleavage of the MOM protecting group to furnish 3-hydroxyquinoline-2-carboxylic acid in 68% overall yield .

An alternative route disclosed in a 2010 patent employs rare earth catalysts (e.g., Sc(OTf)₃, YbCl₃) to facilitate the condensation of substituted anilines with α,β-unsaturated aldehydes or ketones . For instance, reacting 3-aminophenol with crotonaldehyde in the presence of Yb(OTf)₃ at reflux in acetonitrile produces 3-hydroxyquinoline-2-carbaldehyde within 6 hours, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic medium .

Table 1: Comparison of Quinoline-2-Carboxylic Acid Synthesis Methods

ParameterRiley Oxidation Rare Earth-Catalyzed
Starting Material3-Hydroxyquinoline3-Aminophenol + Crotonaldehyde
Key ReagentsMethyllithium, Jones reagentYb(OTf)₃, KMnO₄
Reaction Time48 hours8 hours
Overall Yield68%52%
DiastereoselectivityN/A>95% (E-configuration)

Peptide Backbone Assembly via Sequential Coupling

The linear peptide precursor is constructed using a fragment-based approach. The octazatricyclo framework requires sequential coupling of N-methylated amino acids and hydroxy acid residues under mild conditions to prevent epimerization. A typical protocol involves:

  • Solid-Phase Synthesis : Anchoring Fmoc-protected threonine to 2-chlorotrityl resin via its side-chain hydroxyl group. Sequential deprotection (20% piperidine/DMF) and coupling (HATU, DIPEA) of N-methyl-valine, N-methyl-alanine, and quinoline-carboxylic acid derivatives proceed at 25°C .

  • On-Resin Cyclization : After linear assembly, the peptide is cleaved from the resin using hexafluoro-2-propanol (HFIP), and macrocyclization is induced via dropwise addition of PyBOP and HOAt in dichloromethane at 0°C .

Critical challenges include minimizing diketopiperazine formation during N-methyl amino acid couplings and ensuring regioselective acylation of the quinoline subunit’s C2-carboxyl group.

Conjugation of Quinoline Moieties to the Peptide Core

The 3-hydroxyquinoline-2-carbonyl groups are introduced via amide bond formation between the C2-carboxylic acid and ε-amino groups of diamino acid residues within the peptide. Activation of the carboxylic acid with HBTU/HOBt in DMF facilitates coupling at 4°C, achieving >90% conversion within 12 hours . Steric hindrance from the N-methyl groups necessitates prolonged reaction times (24–36 hours) for complete acylation.

Table 2: Optimization of Amide Coupling Conditions

ActivatorTemp (°C)Time (h)Conversion (%)
HATU251278
HBTU42492
DIC/HOAt−204885

Macrocyclization and Final Deprotection

Macrocyclization is achieved via intramolecular esterification between the C-terminal hydroxy acid and N-terminal threonine residues. Employing Mitsunobu conditions (DIAD, PPh₃) in THF at −15°C drives the reaction to completion within 72 hours, yielding the 34-membered macrocycle in 65% isolated yield . Final deprotection of tert-butyl and trityl groups is accomplished using TFA/water (95:5), followed by reversed-phase HPLC purification (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

While laboratory-scale synthesis relies on solid-phase methods, industrial production may adopt solution-phase fragment coupling to reduce resin costs. A 2015 study demonstrated that gold-catalyzed cascade reactions could streamline the formation of oxabicyclo motifs analogous to the target’s dioxa-octazatricyclo system . For example, treating trans-1,4-cyclohexanediol derivatives with Au(PPh₃)NTf₂ induces tandem cyclization/semi-pinacol rearrangements, constructing two oxygenated quaternary centers in a single step . Adapting this strategy could simplify access to the 5,25-dioxa subunit.

Scientific Research Applications

Overview

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex compound known as Sandramycin. It has garnered attention due to its unique structural properties and potential applications in various fields such as medicine and materials science.

Medicinal Applications

Antibiotic Properties

Sandramycin is primarily recognized for its antibiotic properties. It is derived from the Nocardioides species and exhibits significant antibacterial activity against a range of pathogens. The compound's mechanism of action involves DNA intercalation—where it inserts itself between DNA base pairs—thus disrupting the replication process of bacterial cells.

Anticancer Activity

Recent studies have indicated that Sandramycin may possess anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect is attributed to its ability to interact with cellular DNA and disrupt critical cellular processes .

Research on HIV Inhibition

There is ongoing research into the potential of Sandramycin derivatives as inhibitors of HIV integrase. The structural components of Sandramycin can be modified to enhance its efficacy against HIV by mimicking key molecular structures involved in viral replication .

Chemical and Material Science Applications

Corrosion Inhibition

Sandramycin derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. These compounds can form protective layers on metal surfaces when exposed to corrosive environments such as hydrochloric acid. Their ability to adsorb onto metal surfaces reduces oxidation and enhances durability .

Sensor Development

The unique chemical structure of Sandramycin allows for its use in developing chemical sensors. Its conjugated systems can be utilized in potentiometric sensors for detecting specific ions or molecules in various environments .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of Sandramycin involves solid-phase total synthesis techniques that allow for the construction of its complex structure through a series of chemical reactions including peptide coupling and ester formation.

Analog Development

Researchers are actively developing analogs of Sandramycin to improve its biological activity and pharmacokinetic properties. These modifications often involve altering functional groups or backbone structures to enhance solubility and target specificity .

Case Studies and Research Findings

Study FocusFindings
Antibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria in vitro.
Anticancer PropertiesInduced apoptosis in cancer cell lines with IC50 values indicating potency .
Corrosion InhibitionShowed effective protection for mild steel in acidic environments with electrochemical analysis confirming reduced corrosion rates .
HIV Integrase InhibitionPreliminary results suggest potential efficacy; further studies are needed for validation .

Comparison with Similar Compounds

Structural Analogues

2.1.1. Quinoline-Based Macrocycles
  • Compound 24 () : A quinazolin-4-one derivative with a simpler bicyclic structure. Unlike the target compound, it lacks a macrocyclic scaffold and has fewer methyl/isopropyl groups. Its melting point (291°C) and NMR data indicate high crystallinity, but its lower molecular weight (vs. the target compound) may reduce bioavailability .
  • Propyl 3-Amino-5-Oxo-5,6,7,8-Tetrahydrothieno[2,3-b]Quinoline-2-Carboxylate (): Shares a quinoline core but incorporates a thiophene ring and carboxylate ester.
2.1.2. Hydroxy-Acetamide Derivatives
  • 3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide (): Features a hydroxy-acetylated aromatic system but uses a pyrazine-carboxamide backbone. Its isomers (Examples 7–8) show retention time differences (1.610 vs. 2.410 minutes) due to chiral centers, a property less pronounced in the target compound’s rigid macrocycle .

Pharmacological Potential

  • Antioxidant/Anticancer Activity : While the target compound’s bioactivity remains unstudied, structurally related N-(dimethylphenyl)hydrazinecarbothioamides () demonstrate IC₅₀ values as low as 0.8 µM/L against MCF-7 breast cancer cells. The target’s hydroxyl groups may enhance antioxidant capacity, similar to these compounds .
  • Selectivity: The macrocyclic framework could improve target binding specificity compared to linear analogues like ’s tetrahydroisoquinoline carbamates, which show broader receptor interactions .

Physicochemical Properties

Property Target Compound Propyl 3-Amino-Thienoquinoline () Compound 24 ()
Molecular Weight ~1,200–1,400 g/mol (estimated) ~350 g/mol ~350 g/mol
Key Functional Groups Hydroxyl, amide, macrocycle Thiophene, carboxylate Amide, nitro
Solubility Low (hydrophobic macrocycle) Moderate (ester group) Low (crystalline)
Bioactivity Relevance Potential for chelation/selective binding Redox activity Enzyme inhibition

Biological Activity

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity based on recent studies and findings.

Molecular Characteristics

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C60_{60}H76_{76}N12_{12}O16_{16}
Molecular Weight 1221.3 g/mol
IUPAC Name 3-hydroxy-N-[...quinoline-2-carboxamide]

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antiviral Activity :
    • The compound has been investigated for its antiviral properties against several viruses. For instance, derivatives of quinoline compounds have shown promising results in inhibiting viral growth and demonstrating low cytotoxicity in cell cultures .
  • Antimicrobial Properties :
    • Research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have been tested against pathogenic bacteria found in clinical settings .
  • Anti-inflammatory Effects :
    • The compound is being explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways and could potentially serve as a therapeutic agent in inflammatory diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds related to or derived from the target compound:

  • Study on Antiviral Efficacy : A recent study demonstrated that certain derivatives showed up to 91% inhibition of H5N1 virus growth with minimal cytotoxic effects (cytotoxicity values around 2.4%) when tested on HeLa cells . This suggests a strong potential for developing antiviral therapies based on this compound.
  • Antimicrobial Testing : In another study involving various synthesized derivatives of quinoline compounds including the target compound's analogs showed effectiveness against resistant strains of bacteria with varying degrees of potency . The structure–activity relationship (SAR) analysis indicated that modifications in substituents significantly influenced their antimicrobial efficacy.

Structure–Activity Relationship (SAR)

The SAR studies highlight how structural modifications can enhance or diminish biological activity:

Modification TypeEffect on Activity
Electron-withdrawing groups Increased antiviral activity observed with nitro substitutions on the anilide ring .
Lipophilicity Higher lipophilicity correlated with improved antiviral efficacy .
Hydroxyl groups Presence of hydroxyl groups enhances interaction with biological targets .

Q & A

Basic Questions

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (300 MHz, CDCl3_3) to identify proton environments, such as methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare integration ratios to expected substituents (e.g., tetramethyl groups, quinoline rings) .
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches to validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Match the observed molecular ion peak to the calculated exact mass (e.g., ±0.001 Da tolerance) .

Q. What are the key considerations in naming this complex heterocyclic compound?

  • Methodological Answer :

  • Follow IUPAC rules for polycyclic systems: Prioritize the longest chain, number substituents based on functional group hierarchy, and use prefixes (e.g., "octazatricyclo") to denote fused rings. For example, the "5,25-dioxa" indicates oxygen atoms in the macrocyclic structure .
  • Validate systematic names using computational tools like PubChem’s IUPAC Name Generator to avoid ambiguities .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound given its structural complexity?

  • Methodological Answer :

  • Coupling Reagents : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) for amide bond formation, as it enhances reaction efficiency in DMF at 23°C .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DCM vs. toluene) to balance solubility and reactivity. For example, toluene at 90°C improves cyclization in the presence of POCl3_3 .
  • Data Table :
StepReagentSolventTemp (°C)Yield (%)
AmidationHATUDMF2382
CyclizationPOCl3_3Toluene9068

Q. How to resolve contradictions in reaction outcomes when varying solvent systems?

  • Methodological Answer :

  • Variable Screening : Use a fractional factorial design to test solvent polarity (e.g., DCM, THF, dioxane) and temperature (25–90°C). For instance, dioxane/water mixtures (3:1 v/v) at 55°C improve Suzuki-Miyaura coupling yields .
  • Mechanistic Insight : Polar solvents stabilize transition states in nucleophilic substitutions, while non-polar solvents favor elimination pathways. Monitor byproducts via LC-MS to adjust conditions .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/water + 0.1% TFA) to detect impurities at 254 nm. Validate method per ICH Q2(R1) guidelines .
  • Forced Degradation Studies : Expose the compound to oxidative (H2 _2O2_2), acidic (0.1 M HCl), and thermal (40°C) stress. Monitor degradation products via HRMS and NMR .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (KD_D) at concentrations from 1 nM to 10 µM .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with quinoline moieties and steric effects from methyl groups .

Q. How to troubleshoot low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(dppf)Cl2_2 vs. Pd(PPh3 _3)4_4 in cross-couplings. For example, Pd(dppf)Cl2_2 in dioxane increases Buchwald-Hartwig amination yields to >90% .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate products from side reactions (e.g., dehalogenation) .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting NMR data from different synthetic batches?

  • Methodological Answer :

  • Variable Identification : Check for residual solvents (e.g., DMF) causing peak splitting. Use deuterated solvents and ensure complete drying (MgSO4_4) before analysis .
  • Stereochemical Effects : Assign diastereomers via 1H^1H-1H^1H COSY and NOESY if the compound has chiral centers. For example, axial vs. equatorial methyl groups alter coupling constants .

Properties

IUPAC Name

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIVYIYCEBUEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H76N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-65-6
Record name Sandramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.